molecular formula C15H25NO6 B13220014 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate CAS No. 1824147-66-1

1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate

Cat. No.: B13220014
CAS No.: 1824147-66-1
M. Wt: 315.36 g/mol
InChI Key: QVFYELHUZMOHPV-UHFFFAOYSA-N
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Description

1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate is a pyrrolidine-based tricarboxylate ester featuring a tert-butyl group at the 1-position and ethyl esters at the 3- and 4-positions. Pyrrolidine derivatives are widely used in medicinal chemistry and organic synthesis due to their conformational rigidity and ability to act as scaffolds for functional group diversification.

Properties

IUPAC Name

1-O-tert-butyl 3-O,4-O-diethyl pyrrolidine-1,3,4-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYELHUZMOHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate typically involves:

  • Starting from pyrrolidine-3,4-dicarboxylic acid or its derivatives.
  • Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
  • Esterification of the carboxylic acid groups at positions 3 and 4 with ethyl groups.
  • Control of stereochemistry to obtain the trans (3R,4R) isomer.

This approach ensures the compound is suitably protected and functionalized for subsequent synthetic transformations.

Specific Synthetic Routes and Key Steps

Boc Protection and Esterification
  • The nitrogen of pyrrolidine-3,4-dicarboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the N-Boc derivative.
  • The carboxylic acid groups are converted to ethyl esters via Fischer esterification or by using ethyl halides in the presence of base.
  • The resulting compound is the 1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate.
Stereochemical Control
  • The trans stereochemistry (3R,4R) is achieved by starting from chiral precursors or by selective enzymatic resolution.
  • Enzymatic methods have been reported for preparing non-racemic N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl esters, involving selective hydrolysis or transesterification steps to enrich the desired stereoisomer.
Reduction and Functional Group Transformations
  • Lithium borohydride reduction of the tricarboxylate ester at low temperatures (−5°C) in tetrahydrofuran (THF) yields the corresponding alcohol derivatives.
  • The reaction is quenched by methanol addition and the product is extracted and purified to obtain the reduced intermediate with high yield (~94%).
Substitution Reactions
  • The bis(methylsulfonyloxy)methyl derivative of the Boc-protected pyrrolidine can be prepared and subsequently reacted with nucleophiles such as benzylamine in the presence of potassium carbonate at elevated temperatures (~95°C) to introduce substituents at the 3 and 4 positions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate, base Room temp Several hours High Protects N atom
Esterification Ethanol + acid catalyst or ethyl halide + base Reflux or RT Hours to overnight High Forms ethyl esters at 3,4 positions
Reduction Lithium borohydride in THF −5°C to RT 18 hours ~94 Controlled quench with methanol
Nucleophilic substitution Potassium carbonate, benzylamine, acetonitrile 95°C 24 hours ~53 For introducing substituents

Alternative Synthetic Approaches

Chemoenzymatic Preparation

  • Enzymatic hydrolysis or transesterification steps enable preparation of enantiomerically enriched N-Boc-protected diethyl esters.
  • This approach allows selective formation of (R,R)- or (S,S)-isomers, important for biological activity.

Analytical Characterization

  • The synthesized compound is characterized by NMR spectroscopy (^1H and ^13C), confirming the presence of tert-butyl and ethyl ester groups and the pyrrolidine ring.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Purity and stereochemistry are confirmed by chromatographic methods and sometimes by X-ray crystallography for derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Boc Protection + Esterification Di-tert-butyl dicarbonate, ethanol or ethyl halides, base Straightforward, high yield Requires stereochemical control
Chemoenzymatic Resolution Enzymatic hydrolysis/transesterification High enantioselectivity Requires enzyme availability
Reduction with LiBH4 Lithium borohydride in THF, low temp High yield, mild conditions Sensitive to moisture
Nucleophilic substitution Potassium carbonate, amines, acetonitrile Versatile for functionalization Longer reaction times
1,3-Dipolar Cycloaddition Aziridine, 3-ylideneoxindole derivatives, TEA, toluene, reflux High stereoselectivity, good yields Indirect route, complex substrates

Chemical Reactions Analysis

1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific details regarding the applications of "1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate." However, the search results do offer some information regarding the chemical properties, synthesis, and related compounds, which can provide some context.

Chemical Information

  • IUPAC Name The IUPAC name for a related compound is 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate .
  • Molecular Formula A related compound has the molecular formula C13H20F3NO4 .
  • Synonyms Synonyms for related compounds include 1-tert-Butyl 3-ethyl trans-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate and trans-1-tert-butyl 3-ethyl 4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate .

Synthesis and Reactions

  • Synthesis of ATX-Inhibitors A new series of autotaxin (ATX) inhibitors containing bicyclic and spirocyclic structural motifs were developed .
  • (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate can be used in the synthesis of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate .
  • (3R,4R)-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate can be derived from (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate .

Related Compounds

  • (R,R)-pyrrolidine-1,3,4-tricarboxylic acid 1-tert-butyl ester 3-ethyl ester is used for the synthesis of metalloproteinase inhibitors .
  • 1-tert-Butyl 3-ethyl trans-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a related compound with potential applications .
  • trans-Pyrrolidine-1,3,4-tricarboxylic acid 1-tert-butyl ester 3,4-diethyl ester is another related compound .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs from the evidence include:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Features Evidence ID
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₀H₂₈FN₃O₄ 393.45 Fluoro-pyridine, methyl ester, tert-butyl Fluorine enhances electronegativity
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate C₁₄H₂₀FN₃O₂ 281.33 Carbamate, pyrrolidine, fluoro-pyridine Carbamate group for stability
1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate C₁₄H₂₃NO₆ 301.34 Azetidine ring, diethyl esters Smaller ring (4-membered vs. 5-membered)
1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate C₁₂H₁₉NO₅ 257.29 Oxo group at 4-position, ethyl ester Ketone moiety for reactivity

Key Observations :

  • Functional Groups : Fluorine substituents (e.g., in HB613) enhance lipophilicity and metabolic stability, while oxo groups (e.g., 4-oxopyrrolidine) enable nucleophilic additions.
  • Ester Variations : Ethyl esters (as in the target compound) may offer slower hydrolysis rates compared to methyl esters (e.g., HB613), influencing pharmacokinetics.

Research Implications and Limitations

While the evidence lacks direct data on 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate, inferences from analogs suggest:

  • Stability : Ethyl esters may improve hydrolytic stability over methyl esters, extending half-life in biological systems.
  • Synthetic Challenges : tert-Butyl and ethyl groups could complicate regioselective esterification steps.
  • Safety Profile : Absence of halogens (cf. fluoro-/chloro-analogs) may reduce toxicity risks.

Biological Activity

1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate is a complex organic compound notable for its unique pyrrolidine structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, interactions, and potential applications in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C15H25NO6
  • Molecular Weight : 315.37 g/mol
  • IUPAC Name : rel-1-(tert-butyl) 3,4-diethyl (3R,4S)-pyrrolidine-1,3,4-tricarboxylate
  • SMILES Notation : O=C(N1CC@HC@HC1)OC(C)(C)C

The compound features three carboxylate functional groups which are pivotal for its reactivity and biological interactions. The tert-butyl group contributes to its steric properties, influencing both solubility and binding interactions with biological targets.

Pharmacological Effects

Research indicates that 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate exhibits several pharmacological effects:

  • Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential antioxidant properties for this compound.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders.

The mechanisms through which 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate exerts its effects are still under investigation. It is hypothesized that the tricarboxylic acid moieties may facilitate interactions with various biological receptors or enzymes.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antioxidant Properties : A study published in "Molecules" demonstrated that derivatives of pyrrolidine exhibit significant scavenging activity against reactive oxygen species (ROS), indicating potential for therapeutic applications in oxidative stress-related diseases .
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics has shown that tricarboxylic acid derivatives can modulate enzyme activities related to metabolic pathways. This suggests that 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate may influence metabolic processes through enzyme inhibition or activation .
  • Pharmacokinetic Evaluation : A pharmacokinetic study indicated favorable absorption characteristics for similar compounds, suggesting that this compound could have good bioavailability when administered .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-tert-butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylateContains a ketone groupExhibits different reactivity due to ketone presence
(3R)-Pyrrolidine-2-carboxylic acidContains a single carboxylic acid groupSimpler structure with less steric hindrance
N-(tert-butoxycarbonyl)-L-valineAmino acid derivativeFocused on amino acid synthesis rather than tricarboxylic acids

This table illustrates how structural variations influence the biological activity and reactivity of similar compounds.

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